molecular formula C18H15N5O2 B2756756 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-58-2

6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2756756
CAS RN: 892481-58-2
M. Wt: 333.351
InChI Key: HWAFSQYXSDEYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Antimicrobial Activity

The synthesis of 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one has been investigated for its antimicrobial potential. Researchers have screened this compound against various microorganisms, including bacteria and fungi. While specific mechanisms of action may vary, its effectiveness against pathogens makes it a promising candidate for novel antimicrobial agents .

Medicinal Chemistry

The compound’s unique structure has piqued interest in medicinal chemistry. Researchers have explored its interactions with biological targets, aiming to design derivatives with improved pharmacological properties. Its potential as a scaffold for drug development warrants further investigation .

Anticancer Properties

Studies have evaluated the cytotoxic effects of 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one against cancer cell lines. Preliminary results suggest that it exhibits inhibitory activity, making it a subject of interest in oncology research .

Antioxidant Potential

The compound’s chemical structure suggests possible antioxidant properties. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative stress. Understanding its antioxidant mechanisms could lead to therapeutic applications .

Neuropharmacology

While limited, investigations into the neurological effects of this compound have occurred. Its potential as an antidepressant or anticonvulsant agent has been explored. Further studies are needed to elucidate its impact on neuronal function .

Drug Design and Optimization

Researchers have used 6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one as a starting point for designing novel compounds. By modifying its structure, they aim to enhance specific properties, such as bioavailability, selectivity, and safety profiles. This compound serves as a valuable template for rational drug design .

properties

IUPAC Name

6-benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-25-15-9-7-14(8-10-15)23-17-16(20-21-23)18(24)22(12-19-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAFSQYXSDEYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one

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